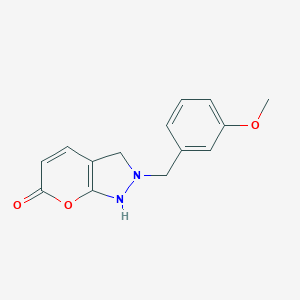
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolone derivatives and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is its potential therapeutic applications in various diseases. Additionally, this compound can be synthesized using various methods, making it easily accessible for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- research. One of the future directions is to study its potential as a neuroprotective agent. Additionally, this compound can be further studied for its potential as an anti-inflammatory and antioxidant agent. Furthermore, its potential as an anticancer agent can be explored in more detail. Finally, the development of novel synthetic methods for this compound can also be a future direction for research.
Conclusion:
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has shown potential therapeutic applications in various scientific research studies. This compound can be synthesized using various methods and has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways in the body. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research.
Synthesemethoden
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- can be synthesized using various methods, including the one-pot three-component reaction, microwave-assisted synthesis, and green synthesis. The one-pot three-component reaction involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a catalytic amount of acetic acid. Microwave-assisted synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a solvent under microwave irradiation. Green synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a green catalyst under solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has shown potential therapeutic applications in various scientific research studies. This compound has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Additionally, it has been studied for its potential as an analgesic, anticonvulsant, and antidepressant agent.
Eigenschaften
CAS-Nummer |
142733-19-5 |
|---|---|
Produktname |
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- |
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methyl]-1,3-dihydropyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-2-3-10(7-12)8-16-9-11-5-6-13(17)19-14(11)15-16/h2-7,15H,8-9H2,1H3 |
InChI-Schlüssel |
QRIDYEWJGJFRQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
Andere CAS-Nummern |
142733-19-5 |
Synonyme |
2-((3-methoxyphenyl)methyl)pyrano(2-3-c)pyrazol-6(1H)-one HA 29 HA-29 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



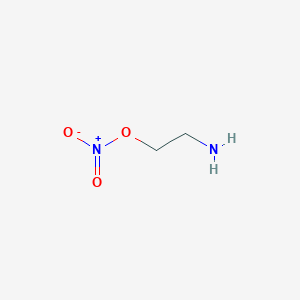
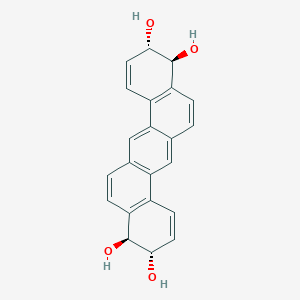
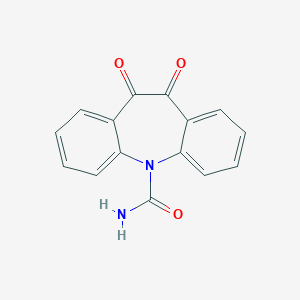
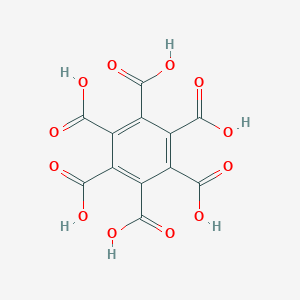
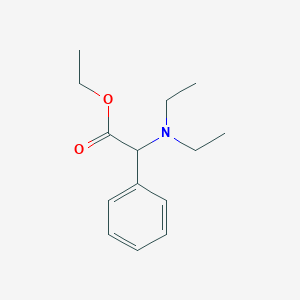
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
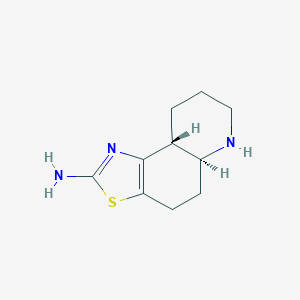
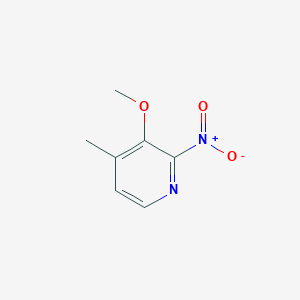
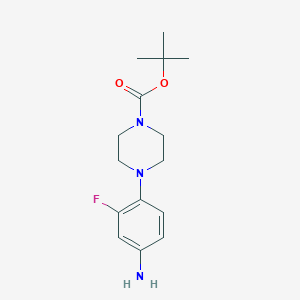
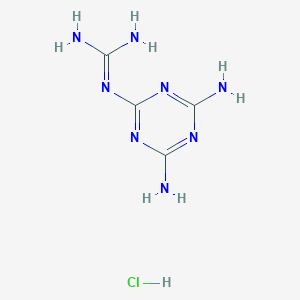
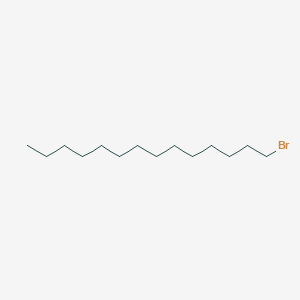
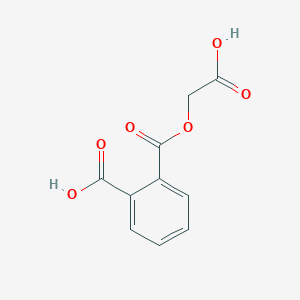
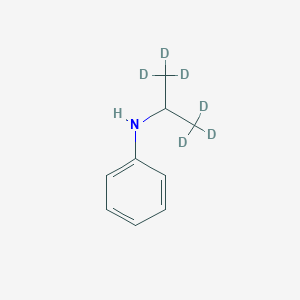
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)